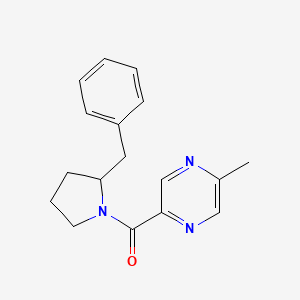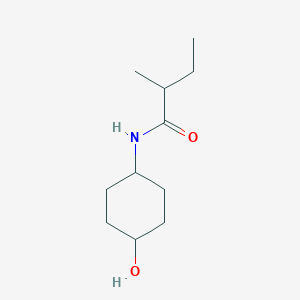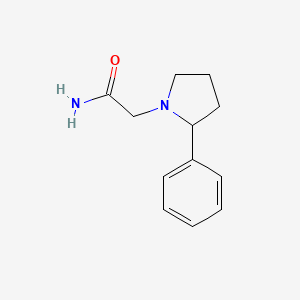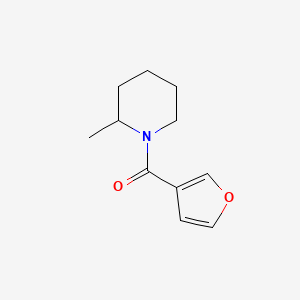![molecular formula C13H18N4O B7492629 N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide](/img/structure/B7492629.png)
N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide, also known as JNJ-40411813, is a novel and potent inhibitor of the protein kinase C (PKC) family. PKC is a group of enzymes that are involved in a wide range of cellular processes, including cell proliferation, differentiation, and apoptosis. JNJ-40411813 has been shown to have potential therapeutic applications in several diseases, including cancer, inflammation, and neurological disorders.
Mechanism of Action
N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide is a selective inhibitor of the PKC family of enzymes. PKC plays a critical role in regulating several cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting PKC, N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide can modulate these processes and potentially lead to therapeutic benefits.
Biochemical and Physiological Effects:
N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide has been shown to have several biochemical and physiological effects. In preclinical studies, N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models of Alzheimer's disease. In addition, N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide has been shown to have potential applications in the treatment of heart disease and diabetes.
Advantages and Limitations for Lab Experiments
N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of the PKC family of enzymes, which makes it a valuable tool for studying the role of PKC in cellular processes. However, N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide has some limitations, including its limited solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for research on N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide. One area of interest is the development of N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide as a potential therapeutic agent for cancer, inflammation, and neurological disorders. In addition, further studies are needed to better understand the mechanism of action of N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide and its potential side effects. Finally, the development of more potent and selective inhibitors of PKC may lead to the discovery of new therapeutic agents for a wide range of diseases.
Synthesis Methods
The synthesis of N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide involves several steps, including the preparation of the pyrazolopyridine core and the attachment of the amide side chain. The final product is obtained through a series of purification steps, including column chromatography and recrystallization. The synthesis of N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide has been described in detail in several research papers.
Scientific Research Applications
N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide has been extensively studied for its potential therapeutic applications. In preclinical studies, N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide has shown promising results in inhibiting the growth of cancer cells, reducing inflammation, and improving cognitive function in animal models of Alzheimer's disease. In addition, N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide has been shown to have potential applications in the treatment of heart disease and diabetes.
properties
IUPAC Name |
N-(1,3-dimethylpyrazolo[3,4-b]pyridin-5-yl)-2-methylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-5-8(2)13(18)15-10-6-11-9(3)16-17(4)12(11)14-7-10/h6-8H,5H2,1-4H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEWUZTWDSHAJJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)NC1=CC2=C(N=C1)N(N=C2C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-Methylimidazo[1,2-a]pyridin-2-yl)-(2-phenylpyrrolidin-1-yl)methanone](/img/structure/B7492547.png)



![N-[1-(4-chlorophenyl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7492597.png)
![N-[1-(3,4-dichlorophenyl)ethyl]-1,5-dioxo-4-prop-2-enyl-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide](/img/structure/B7492605.png)
![4-[[4-[1-(2-Bicyclo[2.2.1]heptanyl)ethylsulfamoyl]phenyl]carbamoyl]benzoic acid](/img/structure/B7492613.png)

![N-[1-(2-fluorophenyl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7492623.png)
![N-[1-(2,5-dimethylphenyl)ethyl]-1,3,5-trimethylpyrazole-4-carboxamide](/img/structure/B7492631.png)



